1-(4-Chlorophenyl)-3,4-dihydroisoquinoline
Description
Properties
Molecular Formula |
C15H12ClN |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H12ClN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8H,9-10H2 |
InChI Key |
LQSSQGXEULTULD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Applicability to 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline
By analogy, replacing the 3,4-dimethoxyphenethylamine starting material with 4-chlorophenethylamine or a suitable 4-chlorophenyl-substituted phenethylamine derivative should allow preparation of this compound using this one-pot method. The key is the formation of the corresponding N-(2-(4-chlorophenyl)ethyl)formamide intermediate, followed by cyclization under acidic catalysis.
Catalytic Dehydrogenation and Selective Partial Dehydrogenation Methods
Selective catalytic dehydrogenation of tetrahydroisoquinoline derivatives can be employed to obtain dihydroisoquinoline compounds. A palladium on carbon (Pd/C) catalyzed method allows partial dehydrogenation of tetrahydroisoquinolines to dihydroisoquinolines under mild conditions, preserving substitution patterns.
- Catalyst: Palladium carbon
- Substrate: Substituted tetrahydroisoquinolines (potentially including 1-(4-chlorophenyl)-3,4,5,6-tetrahydroisoquinoline)
- Conditions: Controlled temperature and reaction time to achieve selective partial dehydrogenation
- Outcome: High selectivity for 3,4-dihydroisoquinoline formation without overoxidation
- Advantages: Mild conditions, high selectivity, and compatibility with various substituents.
This approach can be integrated into a synthetic route where the tetrahydroisoquinoline bearing the 4-chlorophenyl substituent is first synthesized, then selectively dehydrogenated to the target 3,4-dihydroisoquinoline.
Comparative Table of Preparation Methods
Research Data and Notes
- The one-pot method reported for 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride achieves yields of 75-80% and purities exceeding 99%, with single impurities below 0.16%, indicating excellent control over side reactions and product quality.
- The palladium-catalyzed partial dehydrogenation method is pending patent status but shows promise for selective conversion of tetrahydroisoquinolines to dihydroisoquinolines with various substituents, including halogens such as chlorine.
- Both methods emphasize control of reaction temperature, catalyst loading, and solvent choice to optimize yield and purity.
- The one-pot method reduces process steps and waste, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-3,4-dihydroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Position : The 4-chlorophenyl group (para position) in the parent compound contrasts with the 2-chlorophenyl (ortho) analog, which introduces steric hindrance and alters electronic effects .
- Electron-Donating vs. Withdrawing Groups: Methoxy groups (electron-donating) in 1-(6'-bromo-2',3'-dimethoxybenzyl) enhance reactivity in certain syntheses, achieving a 91% yield . Conversely, nitro (NO₂) and trifluoromethyl (CF₃) groups (electron-withdrawing) may reduce nucleophilicity but improve metabolic stability .
- Synthetic Methods : The Bischler–Napieralski reaction is versatile for core scaffold synthesis, while Pd-catalyzed allylation enables side-chain diversification .
Physicochemical Properties
Table 2: Selected Physical Properties
*Hydrochloride salts (e.g., CAS 10268-27-6) improve water solubility, critical for bioavailability in drug development .
Key Insights :
- The 4-chlorophenyl group in U.K.2054 contributes to antiviral efficacy, possibly through hydrophobic interactions with viral proteins .
- Derivatives with trifluoromethyl groups (e.g., 1-(4-CF₃-phenyl)) may exhibit improved pharmacokinetics due to increased lipophilicity .
- 3,4-Dihydroisoquinoline scaffolds show promise as multi-target inhibitors (e.g., MAO and cholinesterase), with ADME profiles suitable for CNS-targeting drugs .
Biological Activity
1-(4-Chlorophenyl)-3,4-dihydroisoquinoline is an organic compound belonging to the isoquinoline family, notable for its bicyclic structure and para-chlorophenyl substituent. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Chemical Formula : CHClN
- Molecular Weight : 273.74 g/mol
Synthesis of this compound can be achieved through various methods, including:
- Cyclization of Phenethylamine Derivatives : This method allows for the introduction of the chlorophenyl group at the para position.
- Plausible Synthetic Routes : These include modifications of existing isoquinoline derivatives to enhance biological activity.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. For instance, compounds with similar structures have demonstrated efficacy against cancer cell lines and bacteria, indicating potential therapeutic applications in treating infections and malignancies.
- Anticancer Potential : Research indicates that it may possess significant anticancer properties. Compounds structurally related to this compound have shown selective cytotoxic effects on various cancer cell lines, such as MCF-7 and MDA-MB-231. The mechanism appears to involve disruption of cell cycle-related proteins .
- Modulation of Ion Channels : The compound has been reported to modulate calcium currents in smooth muscle tissues, influencing muscle contractility and various physiological processes. This modulation suggests potential applications in treating cardiovascular diseases.
The biological activity of this compound is attributed to its interaction with specific receptors and enzymes:
- Receptor Interactions : Studies have indicated that it can modulate muscarinic acetylcholine receptors and serotonin receptors, which are crucial in neurotransmission and muscle control.
- Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory processes, making it a candidate for treating conditions like asthma and other inflammatory diseases .
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and unique properties of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(2-Chlorophenyl)-3,4-dihydroisoquinoline | Chlorophenyl group at position 2 | Different reactivity due to position of chlorine |
| 1-(2-Bromophenyl)-3,4-dihydroisoquinoline | Bromine instead of chlorine | Altered pharmacological properties |
| 1-(4-Methylphenyl)-3,4-dihydroisoquinoline | Methyl group at position 4 | Variation in lipophilicity and biological activity |
| 1-(2-Chlorophenyl)-tetrahydroisoquinoline | Fully reduced form | May exhibit different pharmacological effects |
This comparison highlights how variations in substituents on the isoquinoline core can significantly impact chemical reactivity and biological activity.
Case Studies
Several studies have explored the biological effects of this compound:
- A study focusing on its anticancer properties demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The IC value was reported at approximately 15 µM .
- Another investigation revealed its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
